(R)-1-phenylethyl acetate
Overview
Description
“®-1-phenylethyl acetate” is an acetate ester. Acetate esters have the general chemical formula CH3CO2R, where R is an organyl group . They are typically inexpensive, display low toxicity, and often have a sweet odor .
Synthesis Analysis
The synthesis of acetate esters like “®-1-phenylethyl acetate” can be achieved through various methods. One approach involves the use of iron (III)–acetate complexes for cyclic carbonate formation and the polymerisation of lactide . Another method involves the Fisher Esterification, which produces esters by refluxing a carboxylic acid and an alcohol in the presence of a concentrated acid catalyst .Molecular Structure Analysis
The molecular structure of acetate esters, including “®-1-phenylethyl acetate”, is characterized by the presence of an acetate group (CH3CO2-) attached to an organyl group . The exact structure would depend on the specific organyl group present in the ester.Chemical Reactions Analysis
The chemical reactions involving acetate esters can be complex and varied. For instance, they can undergo reactions such as hydrolysis, where the ester bond is broken to form a carboxylic acid and an alcohol . The specifics of these reactions would depend on the exact structure of the ester and the conditions under which the reactions are carried out.Physical And Chemical Properties Analysis
Acetate esters, including “®-1-phenylethyl acetate”, are known for their low toxicity and sweet odor . They also have unique physicochemical properties such as high thermal stability, large electrochemical window, and low vapor pressure . The exact physical and chemical properties would depend on the specific acetate ester.Scientific Research Applications
One-pot Synthesis : (R)-1-phenylethyl acetate can be synthesized in a one-pot process starting from acetophenone. This involves hydrogenation over a metal-supported catalyst followed by acylation over an immobilized lipase (Mäki-Arvela et al., 2009). A similar process has been described using a cascade chemo-bio catalysis approach (Mäki-Arvela et al., 2008).
Mechanism Investigation : Research has delved into the mechanisms of chemo-bio catalyzed synthesis of (R)-1-phenylethyl acetate, emphasizing the importance of understanding the reaction network and the effects of different catalysts (Kirilin et al., 2010).
Enantioselective Resolution : Enantioselective resolution of (±)-1-phenylethyl acetate has been achieved using extracellular proteases from a deep-sea bacterium, Bacillus sp. DL-2. This method is important for preparing optically pure enantiomers, which have significant industrial applications (Dong et al., 2019).
Use in Perfumes and Cosmetics : 2-Phenylethyl acetate, closely related to (R)-1-phenylethyl acetate, is used widely in food, perfumes, cosmetics, shampoos, soaps, and household products. Its synthesis in a solvent-free system using immobilized lipase has been optimized for industrial production (Kuo et al., 2014).
Natural Occurrence and Identification : Investigations into the natural occurrence of 1-phenylethyl acetate have confirmed its presence in commercially available dried clove buds and essential oil from clove buds. This finding is important for understanding the natural sources of this compound (Gassenmeier et al., 2017).
Lipase-catalyzed Reactions : Lipase-catalyzed acylation in continuous down-flow fixed-bed reactors has been explored for the kinetic resolution of racemic 1-phenylethanol with ethyl acetate, demonstrating the application of (R)-1-phenylethyl acetate in biocatalytic processes (Şahin et al., 2012).
Future Directions
The future directions for research on acetate esters like “®-1-phenylethyl acetate” could involve exploring more sustainable synthesis methods , developing new applications for these compounds, and further investigating their physical and chemical properties . Additionally, there is potential for further exploration of their biological effects and mechanisms of action .
properties
IUPAC Name |
[(1R)-1-phenylethyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-8(12-9(2)11)10-6-4-3-5-7-10/h3-8H,1-2H3/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUMXDOLUJCHOAY-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001315000 | |
Record name | (+)-Styrallyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001315000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
16197-92-5 | |
Record name | (+)-Styrallyl acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16197-92-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (+)-Styrallyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001315000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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